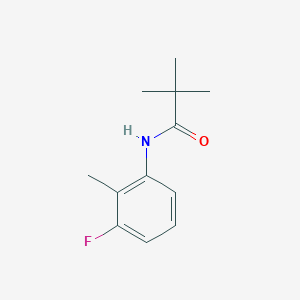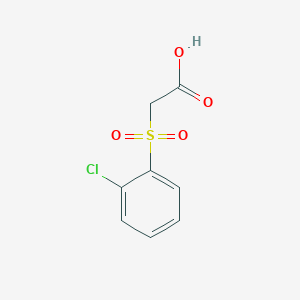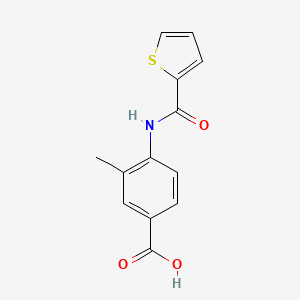
2-(Naphthalen-2-ylmethyl)pyrrolidine
Overview
Description
2-(Naphthalen-2-ylmethyl)pyrrolidine is an organic compound with the molecular formula C15H17N It consists of a pyrrolidine ring attached to a naphthalene moiety via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalen-2-ylmethyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available naphthalene and pyrrolidine.
Formation of Naphthalen-2-ylmethyl Chloride: Naphthalene is first chloromethylated to form naphthalen-2-ylmethyl chloride. This reaction is usually carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride.
Nucleophilic Substitution: The naphthalen-2-ylmethyl chloride is then reacted with pyrrolidine in a nucleophilic substitution reaction. This step typically requires a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would follow similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
2-(Naphthalen-2-ylmethyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalen-2-ylmethylpyrrolidinone.
Reduction: Reduction reactions can convert the naphthalene ring to a dihydronaphthalene derivative.
Substitution: The methylene bridge can undergo substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Naphthalen-2-ylmethylpyrrolidinone.
Reduction: Dihydronaphthalen-2-ylmethylpyrrolidine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(Naphthalen-2-ylmethyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Naphthalen-2-ylmethyl)pyrrolidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The naphthalene moiety can intercalate with DNA, while the pyrrolidine ring can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(Naphthalen-1-ylmethyl)pyrrolidine: Similar structure but with the naphthalene moiety attached at a different position.
N-Methyl-2-pyrrolidone: A simpler pyrrolidine derivative with different chemical properties and applications.
2-(Phenylmethyl)pyrrolidine: Contains a phenyl group instead of a naphthalene moiety.
Uniqueness
2-(Naphthalen-2-ylmethyl)pyrrolidine is unique due to the presence of the naphthalene moiety, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in the synthesis of complex molecules and in applications where specific interactions with biological targets are required.
Properties
IUPAC Name |
2-(naphthalen-2-ylmethyl)pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N/c1-2-5-14-10-12(7-8-13(14)4-1)11-15-6-3-9-16-15/h1-2,4-5,7-8,10,15-16H,3,6,9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUUOCBNKQDCRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CC2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60315788 | |
| Record name | 2-(naphthalen-2-ylmethyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60315788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82589-44-4 | |
| Record name | NSC297336 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297336 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(naphthalen-2-ylmethyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60315788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-methyl-2-[(trimethylsilyl)oxy]pentanenitrile](/img/structure/B3387372.png)
![N-[3-(hydroxymethyl)phenyl]propanamide](/img/structure/B3387375.png)


![2-(Thiophen-2-yl)-2-[(trimethylsilyl)oxy]acetonitrile](/img/structure/B3387395.png)


![3-{[(2-Methylphenyl)methyl]amino}propan-1-ol](/img/structure/B3387406.png)
![2-chloro-N-[2-(morpholin-4-yl)ethyl]aniline](/img/structure/B3387411.png)

